Diethyl 2-hydroxyfumarate
Description
Historical Context and Significance in Organic Chemistry
The history of Diethyl 2-hydroxyfumarate is intrinsically linked to the broader story of fumaric acid and its esters. Fumaric acid itself has been known for centuries, found naturally in various plants. Its esters, including dimethyl fumarate (B1241708), gained prominence in the 20th century for their therapeutic applications, particularly in the treatment of psoriasis and later, multiple sclerosis. nih.govnih.govnih.gov This medical significance spurred further research into the synthesis and properties of various fumarate derivatives.
The synthesis of simple fumarate esters like diethyl fumarate has been a long-established process in organic chemistry. nist.gov However, the specific investigation of this compound as a distinct chemical entity is a more contemporary development, largely driven by the recognition of its potential as a versatile building block in organic synthesis. Its significance lies in its ability to act as a precursor to a variety of heterocyclic compounds and other complex organic molecules, owing to the strategic placement of its functional groups which allow for a range of chemical transformations.
Structural Features and Stereochemical Considerations Relevant to Reactivity
The structure of this compound is characterized by a central carbon-carbon double bond, with a hydroxyl group and a carboxylate ester group attached to one of the olefinic carbons, and another carboxylate ester group on the other. This arrangement gives rise to several key structural and stereochemical features that are central to its reactivity.
Keto-Enol Tautomerism:
This compound exists in equilibrium with its keto tautomer, diethyl oxalacetate. acs.orgacs.orgresearchgate.net This keto-enol tautomerism is a fundamental concept in organic chemistry, where a molecule can exist in two readily interconvertible isomeric forms. chemistrylearner.comlibretexts.org In the case of diethyl oxalacetate, the equilibrium generally favors the keto form; however, the enol form, this compound, is a reactive intermediate that can be trapped or can participate in various reactions. acs.orgresearchgate.net The presence of the enol form is crucial for many of its synthetic applications.
Stereochemistry:
The carbon-carbon double bond in this compound introduces the possibility of geometric isomerism (E/Z isomerism). The relative orientation of the substituents on the double bond can significantly influence the stereochemical outcome of reactions in which it participates. masterorganicchemistry.com The specific stereoisomer present will dictate the spatial arrangement of the functional groups, which in turn affects how other molecules can approach and react with it. This is particularly important in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer of a product. acs.orgwikipedia.orgyoutube.com
Below is a table summarizing the key structural features of this compound:
| Feature | Description |
| Molecular Formula | C8H12O5 |
| Molecular Weight | 188.18 g/mol |
| Functional Groups | Two ethyl ester groups (-COOEt), one hydroxyl group (-OH), one carbon-carbon double bond (C=C) |
| Tautomerism | Exists as the enol form of diethyl oxalacetate |
| Stereochemistry | Potential for E/Z isomerism around the C=C double bond |
Overview of Research Trajectories and Future Directions
Current research involving this compound and related functionalized fumarates is focused on leveraging its unique reactivity to develop novel synthetic methodologies and to access new classes of compounds with potential applications in medicinal chemistry and materials science.
Synthetic Applications:
The electron-deficient nature of the double bond, due to the presence of the two electron-withdrawing ester groups, makes this compound an excellent Michael acceptor. masterorganicchemistry.comlibretexts.orgyoutube.com This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of its use in the synthesis of more complex molecules.
Furthermore, the double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. acs.org This provides a powerful method for the construction of six-membered rings with a high degree of stereocontrol. The ability to form multiple stereocenters in a single step makes this a highly valuable transformation in organic synthesis.
Future Directions:
The future of research on this compound is likely to expand in several key areas. The development of new catalytic, enantioselective reactions utilizing this compound as a substrate is a major goal. This would allow for the synthesis of chiral molecules with high optical purity, which is of paramount importance in the pharmaceutical industry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
108-56-5; 53241-93-3; 63277-17-8 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.179 |
IUPAC Name |
diethyl (Z)-2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/b6-5- |
InChI Key |
JILRCVQYCFULEY-WAYWQWQTSA-N |
SMILES |
CCOC(=O)C=C(C(=O)OCC)O |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2 Hydroxyfumarate and Its Analogues
Established Synthetic Routes
The traditional synthesis of diethyl 2-hydroxyfumarate and its analogs often relies on fundamental organic reactions such as esterification and the interconversion of functional groups.
Esterification and Functional Group Interconversions
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a primary method for producing this compound. byjus.commasterorganicchemistry.com This process is typically catalyzed by a strong acid. masterorganicchemistry.com For instance, the synthesis of dimethyl 2-hydroxyfumarate, a close analog, is achieved by reacting 2-oxosuccinic acid with methanol (B129727) in the presence of concentrated sulfuric acid under reflux conditions. theses.fr Similarly, this compound can be synthesized from 2,3-dihydroxysuccinic acid through Fischer esterification. researchgate.net
Functional group interconversion (FGI) is a crucial strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgimperial.ac.uk This allows for the strategic manipulation of molecules to achieve a desired target. In the context of this compound synthesis, FGI can be employed to introduce or modify functional groups on a precursor molecule. For example, an alcohol can be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution. mit.edu
The table below summarizes a typical esterification reaction for a fumarate (B1241708) derivative.
| Reactants | Catalyst | Product | Yield | Reference |
| Monoethyl fumarate, tert-butyl alcohol | 4-dimethylaminopyridine | tert-butyl ethyl fumarate | 76-81% | orgsyn.org |
Regioselective and Stereoselective Synthetic Approaches
Regioselectivity, the control of where a chemical reaction occurs on a molecule, and stereoselectivity, the control of the spatial orientation of the products, are critical for the synthesis of specific isomers of this compound and its analogs. clockss.orgrsc.orgnih.govrsc.org
A study on the synthesis of phosphonopyrazole, phosphonopyrimidine, and phosphonodiazepine compounds utilized a regioselective nucleophilic attack as a key step. clockss.org While not directly synthesizing this compound, this research demonstrates the application of regioselective principles in related heterocyclic systems.
Stereoselective synthesis aims to produce a single stereoisomer of a product. cas.cnmdpi.comnih.govrsc.orgresearchgate.net This is particularly important when synthesizing chiral molecules that have specific biological activities. For example, highly diastereoselective methods have been developed for the synthesis of chiral fluorinated vicinal diamines, highlighting the level of control achievable in modern organic synthesis. cas.cn
Novel and Emerging Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing chemical compounds.
Catalytic Synthesis Protocols
Catalysis plays a pivotal role in modern organic synthesis by increasing reaction rates and selectivity. acs.org Catalytic reagents are often superior to stoichiometric ones as they are used in smaller amounts and can be recycled. acs.org
Research into the didehydroxylation of tartaric acid has shown that a single-site molybdenum catalyst can produce dibutyl fumarate with high selectivity. researchgate.net This suggests the potential for developing similar catalytic systems for the synthesis of this compound. Another example is the use of a V2O5/ZrO2 heterogeneous catalyst for the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives, which demonstrates the efficiency of catalytic multicomponent reactions. researchgate.net
The following table highlights a catalytic approach for a related fumarate synthesis.
| Reactant | Catalyst | Product | Selectivity | Reference |
| L-tartaric acid | Mo-8-HQ | Dibutyl fumarate | 86% | researchgate.net |
Sustainable and Green Chemistry Approaches in Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov This includes using renewable feedstocks, less toxic reagents, and developing catalyst-assisted reactions. nih.govnih.govmdpi.comchemistryviews.org
An example of a greener approach is the development of an organoautocatalyst system that avoids the need for external catalysts in the synthesis of bioactive amine compounds. fau.eu This process occurs at room temperature and provides high yields. fau.eu Furthermore, the use of biomass-derived resources, such as D-fructose as a synthon for 2-hydroxymethylbenzimidazoles, represents a move towards more sustainable chemical production. nih.gov The direct synthesis of diethyl carbonate from CO2 and ethanol (B145695) using a regenerable byproduct system also exemplifies a waste-free approach. chemistryviews.org
Reactivity and Chemical Transformations of Diethyl 2 Hydroxyfumarate
Enolate Chemistry and Alkylation Reactions
The presence of a hydroxyl group adjacent to a carbon-carbon double bond in Diethyl 2-hydroxyfumarate allows it to exist in equilibrium with its keto tautomer, diethyl 2-oxosuccinate. This tautomer possesses acidic α-hydrogens on the carbon adjacent to the two carbonyl groups, making it an active methylene (B1212753) compound. Deprotonation of this position with a suitable base generates a resonance-stabilized enolate ion, which is a potent nucleophile. adichemistry.com
This enolate can participate in various alkylation reactions, most notably the Michael 1,4-conjugate addition. organic-chemistry.orgslideshare.net In a reaction analogous to that of the similar dimethyl 2-hydroxyfumarate, the enolate can be generated using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This enolate then readily attacks a Michael acceptor, such as an α,β-unsaturated ester. For instance, the enolate of dimethyl-2-hydroxyfumarate has been shown to react with methyl 2-bromoacrylate in tetrahydrofuran (B95107) to form a more complex ester framework. iastate.edu This demonstrates the capacity of the hydroxyfumarate scaffold to be elaborated through carbon-carbon bond formation at the C3 position.
The general mechanism for this type of reaction involves the initial formation of the enolate, which then adds to the β-carbon of the activated alkene, creating a new enolate intermediate that is subsequently protonated upon workup. adichemistry.com
Table 1: Michael Addition with a Hydroxyfumarate Analog
| Reactant 1 | Reactant 2 | Base | Solvent | Key Transformation | Reference |
|---|---|---|---|---|---|
| Dimethyl 2-hydroxyfumarate | Methyl 2-bromoacrylate | DBU | THF | Formation of a C-C bond via Michael Addition | iastate.edu |
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two electron-withdrawing carboxylate groups. This electronic nature dictates its susceptibility to different types of addition reactions.
Specific literature detailing the hydrogenation of this compound is not abundant. However, based on general principles, the reduction of this compound can be expected to proceed via several pathways. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel would likely reduce the carbon-carbon double bond to yield Diethyl 2-hydroxysuccinate.
Alternatively, the use of metal hydride reducing agents can target the ester functionalities. dalalinstitute.comsydney.edu.au Strong reducing agents like Lithium aluminum hydride (LiAlH₄) would be expected to reduce both the ester groups and potentially the double bond, leading to the formation of a diol. The reduction of α,β-unsaturated esters with LiAlH₄ can sometimes lead to the reduction of both the double bond and the carbonyl groups. dalalinstitute.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters but could potentially reduce the double bond if activated. sydney.edu.au
Nucleophilic Additions: The electron-poor nature of the double bond makes it an excellent Michael acceptor. adichemistry.com As discussed in the enolate section, it can react with a wide range of soft nucleophiles in a conjugate addition manner. organic-chemistry.orgrhhz.net These nucleophiles include enolates, amines, and thiols. The general mechanism involves the attack of the nucleophile on the β-carbon of the double bond, with the resulting negative charge being delocalized onto the oxygen atoms of the ester groups. masterorganicchemistry.comlibretexts.org
Electrophilic Additions: In contrast, electrophilic addition to the double bond of this compound is expected to be unfavorable. Typical electrophilic reagents like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) react readily with electron-rich alkenes. The double bond in this compound is significantly deactivated by the two ester groups, making it a poor nucleophile and thus less reactive towards electrophiles.
Transesterification and Ester Cleavage Reactions
As a diester, this compound can undergo reactions involving the cleavage of its ethyl ester groups. These include transesterification and hydrolysis.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by another alcohol. masterorganicchemistry.comresearchgate.net In basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then expels the original ethoxide group. masterorganicchemistry.comresearchgate.net To drive the equilibrium towards the new ester, the alcohol reactant is often used as the solvent. wikipedia.org
Ester Cleavage (Hydrolysis) is the reaction with water to yield the corresponding carboxylic acids. This can also be acid or base-catalyzed. However, studies on the closely related diethyl 2-(perfluorophenyl)malonate show that hydrolysis can be challenging. beilstein-journals.orgnih.gov Basic hydrolysis of this related compound at ambient temperatures is ineffective, and harsher conditions lead to decomposition. Vigorous acidic hydrolysis with a mixture of hydrobromic acid and acetic acid leads to both hydrolysis and decarboxylation, yielding 2-(perfluorophenyl)acetic acid. beilstein-journals.orgnih.gov This suggests that hydrolysis of this compound might similarly require forcing conditions and could potentially be accompanied by decarboxylation to yield diethyl 2-oxosuccinate, which could then be further hydrolyzed.
Table 2: Hydrolysis Conditions for a Diethyl Malonate Derivative
| Substrate | Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| Diethyl 2-(perfluorophenyl)malonate | Aqueous Base (e.g., NaOH) | Decomposition / No Reaction at low temp. | Ester is stable under mild basic conditions. | beilstein-journals.orgnih.gov |
| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, Reflux | 2-(perfluorophenyl)acetic acid | Hydrolysis is accompanied by decarboxylation. | beilstein-journals.orgnih.gov |
Acyl Group Substitution and Related Processes
The ester groups in this compound are susceptible to nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile. This class of reactions is fundamental to converting esters into other carboxylic acid derivatives. luxembourg-bio.commasterorganicchemistry.com
A common example is amidation , the reaction with primary or secondary amines to form amides. mnstate.educhemguide.co.uk This reaction typically requires heating or catalysis. nih.gov The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel an ethoxide ion, yielding the amide. d-nb.info Given the presence of two ester groups, this compound could react with two equivalents of an amine to form a diamide (B1670390) derivative. The reaction with ammonia (B1221849) or primary amines would yield primary or secondary amides, respectively. libretexts.org
Cyclization Reactions and Heterocycle Formation
The array of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Furan (B31954) Synthesis: Polysubstituted furans are important structural motifs in many natural products and pharmaceuticals. semanticscholar.org One of the classical methods for furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org The keto-tautomer of this compound, diethyl 2-oxosuccinate, is a 1,4-dicarbonyl-like compound and could potentially undergo intramolecular cyclization upon treatment with a dehydrating agent (e.g., H₂SO₄, P₂O₅) to form a furan ring, specifically a diethyl furan-2,3-dicarboxylate derivative with a hydroxyl group at the 4-position. Various other methods exist for constructing furan rings from appropriately substituted precursors. organic-chemistry.orgbeilstein-journals.org
Pyridazine (B1198779) Synthesis: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure found in numerous bioactive compounds. wikipedia.org A common synthetic route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) (N₂H₄). wikipedia.org Diethyl 2-oxosuccinate, as the keto-form of this compound, could react with hydrazine. The initial condensation would likely form a dihydropyridazine, which could then be oxidized to the aromatic pyridazine. The reaction of related substrates, such as diethyl 2-(1-amino-2-cyanoethylidene)malonate, with diazonium salts has been shown to produce pyridazinone derivatives, highlighting the utility of such scaffolds in synthesizing this class of heterocycles. uminho.pt There are numerous strategies for synthesizing substituted pyridazines and their fused ring systems. rsc.orgnih.govekb.eg
Derivatization Strategies for Functionalization of this compound
The strategic modification of this compound is a key area of interest for chemists seeking to synthesize novel compounds with tailored properties. The presence of multiple reactive sites—a hydroxyl group, two ester functionalities, and a carbon-carbon double bond—offers a versatile platform for a variety of chemical transformations. These derivatization strategies allow for the introduction of diverse chemical moieties, paving the way for the development of new materials, pharmaceuticals, and other valuable chemical entities.
Formation of Amides and Other Derivatives
The ester groups of this compound are susceptible to nucleophilic attack, providing a straightforward route to the synthesis of amides and other derivatives. The reaction with primary and secondary amines, known as aminolysis, can lead to the corresponding mono- or di-amides, depending on the reaction conditions and stoichiometry of the reactants.
The general reactivity of esters with amines to form amides is a well-established transformation in organic chemistry. Typically, the reaction can be facilitated by heating the ester with the amine. For less reactive amines, the use of catalysts or conversion of the ester to a more reactive intermediate may be necessary. For instance, the reaction of diethyl oxalate (B1200264), a structurally related compound, with primary amines yields N,N'-disubstituted oxamides, while secondary amines tend to form the corresponding oxamic esters. youtube.comechemi.com This suggests that the reaction of this compound with primary amines could lead to the formation of the corresponding diamide, whereas secondary amines might predominantly yield the mono-amide derivative.
The hydroxyl group can also be a site for derivatization. Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. chemistrystudent.comstudymind.co.ukresearchgate.net This reaction leads to the formation of a new ester linkage at the C2 position.
Table 1: Potential Amide and Ester Derivatives of this compound
| Reactant | Product | Reaction Type |
| Primary Amine (R-NH₂) | Diethyl 2-hydroxy-3-(alkylcarbamoyl)fumarate or 2-hydroxy-N,N'-dialkylfumaramide | Aminolysis |
| Secondary Amine (R₂NH) | Diethyl 2-hydroxy-3-(dialkylcarbamoyl)fumarate | Aminolysis |
| Acyl Chloride (R-COCl) | Diethyl 2-acyloxyfumarate | Acylation |
Detailed research findings on the direct aminolysis of this compound are not extensively documented in publicly available literature, indicating a potential area for further investigation. However, the foundational principles of ester aminolysis provide a strong basis for predicting these transformations.
Introduction of Diverse Chemical Moieties
Beyond amide and ester formation, the structure of this compound allows for the introduction of a wide array of chemical functionalities through various other reactions.
Alkylation and Etherification: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then undergo nucleophilic substitution with an alkyl halide to yield an ether. This etherification reaction introduces an alkoxy group at the C2 position. Research on the analogous compound, dimethyl 2-hydroxyfumarate, has shown that alkylation can be achieved, suggesting similar reactivity for the diethyl ester. Current time information in Bangalore, IN.iastate.edu
Michael Addition: The carbon-carbon double bond in this compound is an electrophilic site and can participate in Michael additions. youtube.comwikipedia.orglibretexts.org This conjugate addition reaction involves the attack of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system. A variety of nucleophiles, including enolates, amines, and thiols, can be employed, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and the introduction of diverse substituents.
Cycloaddition Reactions: The double bond of this compound can also act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. nih.govacademie-sciences.frlibretexts.org By reacting with a conjugated diene, a cyclohexene (B86901) derivative is formed, which can serve as a precursor to more complex polycyclic systems. Other cycloaddition reactions, such as [3+2] cycloadditions, could also be envisioned, leading to the formation of five-membered heterocyclic rings. beilstein-journals.org
Synthesis of Heterocyclic Compounds: The multiple functionalities within this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.comuomus.edu.iqbeilstein-journals.orgnih.govjmchemsci.com For example, condensation reactions involving the ester and hydroxyl groups with dinucleophiles can lead to the formation of different ring systems.
Table 2: Strategies for Introducing Diverse Moieties to this compound
| Reaction Type | Reactant(s) | Functional Group Introduced | Potential Product Class |
| Etherification | Alkyl Halide (R-X) + Base | Ether (O-R) | 2-Alkoxyfumarate |
| Michael Addition | Nucleophile (e.g., R₂CuLi, R₂NH) | Various (e.g., Alkyl, Amino) | Substituted Succinate Derivative |
| Diels-Alder Reaction | Conjugated Diene | Cyclohexene Ring | Substituted Cyclohexenedicarboxylate |
| [3+2] Cycloaddition | 1,3-Dipole | Five-membered Heterocycle | Pyrrolidine, Isoxazolidine, etc. |
The derivatization of this compound represents a fertile ground for synthetic exploration. The ability to selectively functionalize its different reactive sites opens up avenues for creating a vast library of novel compounds with potentially interesting biological or material properties. Further research into these transformations is warranted to fully exploit the synthetic potential of this versatile molecule.
Mechanistic Investigations of Diethyl 2 Hydroxyfumarate Reactions
Elucidation of Reaction Pathways and Intermediates
The reactivity of Diethyl 2-hydroxyfumarate is largely governed by its structural features, particularly the presence of the enol-hydroxyl group, the carbon-carbon double bond, and the two ester functionalities. These features allow it to participate in several reaction types, with keto-enol tautomerism and Michael additions being the most prominent.
Keto-Enol Tautomerism:
This compound is the enol tautomer of diethyl oxaloacetate. The equilibrium between these two forms is a critical aspect of its chemistry. In solution, an equilibrium exists between the keto and enol forms, and this can also involve hydrated species. scispace.comscispace.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In aprotic solvents, the enol form, this compound, is significantly present, while in aqueous solutions, the keto form, diethyl oxaloacetate, tends to be the major species at equilibrium. nih.gov
The interconversion between the enol and keto tautomers proceeds through a series of proton transfer steps. The enol form can be protonated at the carbon atom, leading to the formation of a carbocation intermediate, which then loses a proton from the hydroxyl group to yield the keto form. Alternatively, the enol can be deprotonated at the hydroxyl group to form an enolate ion. This enolate is a key intermediate, as it is a resonance-stabilized species. Protonation of the enolate at the alpha-carbon results in the formation of the keto tautomer.
Interactive Data Table: Tautomeric Forms of Diethyl Oxaloacetate
| Tautomer | Structure | Key Features |
| Keto Form | Diethyl oxaloacetate | Contains a ketone and an alpha-keto-ester functionality. |
| Enol Form | This compound | Contains a hydroxyl group and a carbon-carbon double bond (enol). |
| Enolate Intermediate | Diethyl 2-oxosuccinate enolate | A resonance-stabilized anion formed by deprotonation of either tautomer. |
Michael Addition:
The carbon-carbon double bond in this compound is electron-deficient due to the presence of the two electron-withdrawing ester groups. This makes it susceptible to nucleophilic attack, a classic example of a Michael reaction. organic-chemistry.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. byjus.comwikipedia.orgmasterorganicchemistry.com
The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com This intermediate is then protonated to yield the final adduct. The reaction is typically catalyzed by a base, which serves to generate the nucleophilic Michael donor. byjus.comwikipedia.org A wide range of nucleophiles can act as Michael donors, including other enolates, amines, and thiols. masterorganicchemistry.com
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are essential for quantifying the rates of chemical reactions and for providing evidence for proposed reaction mechanisms. For this compound, kinetic analyses have primarily focused on its tautomerization to diethyl oxaloacetate.
The rate of interconversion between the keto and enol forms of oxaloacetic acid and its esters has been investigated using techniques such as stopped-flow spectrophotometry. scispace.comresearchgate.net These studies have determined the rate constants for both the enolization and ketonization reactions under various conditions. For instance, the tautomerization of oxaloacetate is known to be subject to catalysis, and the rates are pH-dependent. nih.govresearchgate.net
In a different context, kinetic studies on the hydrogenation of related diethyl esters, such as diethyl oxalate (B1200264), have been performed to understand the reaction mechanism and to develop rate equations. osti.gov In the vapor-phase hydrogenation of diethyl oxalate over a copper-based catalyst, a Langmuir-Hinshelwood mechanism was proposed, where the surface reaction was the rate-limiting step. osti.gov Such kinetic models, developed by fitting experimental data, are invaluable for process optimization.
Interactive Data Table: Factors Influencing Reaction Rates
| Factor | Influence on Tautomerization | Influence on Michael Addition |
| pH | The rate of interconversion is pH-dependent, with both acid and base catalysis observed for the parent oxaloacetic acid. nih.govresearchgate.net | The reaction is typically base-catalyzed to generate the nucleophile. |
| Solvent | The polarity and protic/aprotic nature of the solvent can affect the position of the keto-enol equilibrium and the rate of interconversion. nih.gov | The solvent can influence the stability of the intermediates and the overall reaction rate. |
| Temperature | Generally, an increase in temperature increases the rate of both tautomerization and Michael addition. | An increase in temperature will increase the reaction rate. |
| Catalyst | The presence of a catalyst can significantly increase the rate of reaching equilibrium. nih.gov | The choice of catalyst is crucial for the efficiency of the Michael addition. organic-chemistry.org |
Influence of Catalysis on Reaction Mechanisms
Catalysis plays a crucial role in directing the reaction pathways of this compound and enhancing reaction rates. Both the tautomerization and Michael addition reactions can be significantly influenced by the presence of a catalyst.
Catalysis of Tautomerism:
The interconversion between this compound and diethyl oxaloacetate can be catalyzed by both acids and bases. Enzymes, such as oxaloacetate keto-enol tautomerase, have been identified and purified, demonstrating the biological relevance of this process. researchgate.net These enzymes provide a low-energy pathway for the tautomerization. In non-enzymatic systems, tertiary amines have been shown to catalyze the enolization and dehydration of oxaloacetate. scispace.com
Catalysis of Michael Addition:
The Michael addition reaction is very often carried out in the presence of a catalyst. The choice of catalyst can influence the reaction's efficiency and, in the case of chiral catalysts, the stereochemical outcome. A wide variety of catalysts have been employed for Michael additions, including:
Bases: Strong bases can be used to deprotonate the Michael donor, but weaker bases are often preferred to avoid side reactions. byjus.comwikipedia.org
Organocatalysts: Chiral amines and their derivatives, such as prolinol ethers, have been successfully used to catalyze asymmetric Michael additions, leading to the formation of enantiomerically enriched products. organic-chemistry.org
Metal Catalysts: While less common for the classic Michael reaction, certain metal complexes can also catalyze conjugate additions.
The catalyst in a Michael reaction typically functions by activating either the Michael donor (by deprotonation) or the Michael acceptor (by forming a more electrophilic intermediate, such as an iminium ion in the case of amine catalysis). organic-chemistry.org
Utilization in Polymerization Processes
The dual functionality of this compound makes it a candidate for the synthesis of advanced polymers with tailored properties.
1 Monomer Applications in Polymer Chemistry
This compound can be considered a functional monomer for producing polyesters and other functional polymers. researchgate.netnih.gov The ester groups can undergo polycondensation reactions with diols to form polyester (B1180765) chains, while the hydroxyl group offers a site for further modification or for influencing the polymer's properties, such as hydrophilicity and degradation.
Enzymatic polymerization is an emerging green chemistry approach for polyester synthesis. Studies on muconic acid derivatives, which share structural similarities with fumarates, have shown successful enzyme-catalyzed polymerization to yield unsaturated polyesters. mdpi.com This eco-friendly method could potentially be applied to this compound, leveraging its renewable potential if derived from bio-based sources. The alkene functionality within the polymer backbone derived from this monomer would allow for subsequent cross-linking or functionalization, for example, through radical addition or photochemical reactions.
Advanced Applications in Organic Synthesis and Materials Science
2 Co-polymerization Studies
Co-polymerization is a powerful technique to create polymers with a specific combination of properties by incorporating two or more different monomers into the same polymer chain. open.edu The characteristics of the resulting co-polymer depend on the proportion and distribution of the monomers, which is governed by their reactivity ratios (r1 and r2). nist.govmdpi.com
Table 1: Illustrative Reactivity Ratios for Common Monomer Pairs This table provides examples of reactivity ratios for well-studied monomer pairs to illustrate the concept. Specific data for Diethyl 2-hydroxyfumarate is a subject for future research.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (k11/k12) | r2 (k22/k21) | Co-polymer Type Tendency |
|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Random |
| Styrene | Vinyl Acetate | 55 | 0.01 | Blocky (Styrene) |
| Acrylonitrile | 1,3-Butadiene | 0.02 | 0.3 | Alternating Tendency |
Applications in Specialty Chemical Production (Non-pharmaceutical, Non-pesticidal)
The unique structure of this compound makes it a candidate for the synthesis of various specialty chemicals.
Its potential applications, inferred from its chemical nature, include:
Cross-linking Agents: The double bond and hydroxyl group allow it to act as a cross-linker in the production of resins and coatings, potentially improving their hardness, chemical resistance, and adhesion.
Plasticizers: Phthalate (B1215562) esters like Diethyl phthalate (DEP) are widely used as plasticizers to increase the flexibility of polymers like PVC. specialchem.com Although a different molecule, the diester structure of this compound suggests it could be investigated for similar applications, with the hydroxyl group potentially offering modified compatibility and performance characteristics.
Building Blocks for Fine Chemicals: It can serve as a versatile starting material for the synthesis of other valuable organic compounds. For example, related malonate esters are used to produce a variety of fine chemicals, including substituted acetic acids. scienceopen.commdpi.comsioc-journal.cnbeilstein-journals.org The multiple reaction sites on this compound allow for its conversion into a range of more complex molecules for use in fragrances, dyes, and other specialty areas.
While direct industrial applications are not yet widely documented, the compound's inherent functionality points towards a promising future in the high-value chemical sector.
Spectroscopic and Analytical Methodologies for Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For diethyl 2-hydroxyfumarate, the proton NMR spectrum is expected to show distinct signals corresponding to the ethyl groups (ethoxycarbonyl moieties) and the vinyl proton. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The chemical shift of the vinyl proton is influenced by the presence of the hydroxyl and ester functional groups.
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment. For this compound, signals corresponding to the carbonyl carbons of the ester groups, the vinylic carbons, and the carbons of the ethyl groups would be expected at characteristic chemical shifts.
The choice of deuterated solvent can influence the chemical shifts observed in both ¹H and ¹³C NMR spectra. researchgate.netpitt.edu Common solvents include deuterated chloroform (B151607) (CDCl₃), deuterium (B1214612) oxide (D₂O), and deuterated acetone (B3395972) (acetone-d₆). researchgate.netwashington.edu For instance, spectra obtained in CDCl₃ may differ from those in D₂O due to solvent polarity and hydrogen bonding interactions. researchgate.nethmdb.ca
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Diethyl succinate | CDCl₃ | 1.25 (t, 6H), 2.61 (s, 4H), 4.12 (q, 4H) hmdb.ca | 14.1, 29.0, 60.6, 172.9 |
| Diethyl diethylmalonate | - | - | 9.0, 24.3, 57.8, 61.2, 168.6 chemicalbook.com |
| Diethyl phthalate (B1215562) | - | - | 14.1, 61.8, 128.8, 131.0, 132.4, 167.5 chemicalbook.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. bruker.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum displays absorption bands at specific wavenumbers corresponding to different vibrational modes. For this compound, key characteristic absorption bands would include:
A broad O-H stretching band for the hydroxyl group.
Strong C=O stretching bands for the ester carbonyl groups. docbrown.info
C-O stretching bands for the ester linkages.
C=C stretching for the fumarate (B1241708) double bond.
C-H stretching and bending vibrations for the ethyl groups.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (laser). bruker.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Thus, it can provide information about non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For this compound, the C=C double bond of the fumarate backbone is expected to show a strong Raman signal. chemicalbook.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.govmdpi.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3500-3200 (broad) | - |
| C=O (ester) | Stretching | 1750-1735 | 1740-1720 |
| C=C (alkene) | Stretching | 1680-1640 | 1680-1640 (strong) |
| C-O (ester) | Stretching | 1300-1000 | - |
| C-H (alkane) | Stretching | 2980-2850 | 2980-2850 |
Note: These are general ranges and the exact frequencies for this compound may vary based on its specific molecular environment and physical state. nist.govnist.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues. researchgate.netmsu.edu
For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the determination of the molecular formula. msu.edu
Fragmentation patterns observed in the mass spectrum can help to identify different parts of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR). For this compound, characteristic fragments might result from the loss of an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), or a water molecule from the hydroxyl group.
Various ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a softer ionization technique that is often used for more fragile molecules, as it is less likely to cause extensive fragmentation. massbank.eu
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. osha.gov this compound, being an ester, is likely to be amenable to GC analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.comrestek.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful analytical tool, where the GC separates the components and the MS provides their mass spectra for identification. restek.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally unstable. nih.gov The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, reversed-phase HPLC with a C18 column is a likely method of choice, where a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used. cipac.orgmdpi.com The retention of the compound is influenced by its polarity. Detection is typically achieved using a UV detector, as the double bond and carbonyl groups in this compound are expected to absorb UV light. cipac.org
Table 3: Chromatographic Methods for the Analysis of Diethyl Esters
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Application |
| GC | Fused silica (B1680970) capillary (e.g., DB-5) | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity assessment, separation of volatile derivatives epa.gov |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis or Diode Array Detector (DAD) | Purity determination, quantification nih.govcipac.org |
Theoretical Investigations and Computational Chemistry
Electronic Structure and Reactivity Predictions
The electronic nature of diethyl 2-hydroxyfumarate is dominated by the interplay between its keto-enol tautomeric equilibrium and the influence of its substituent groups. As a member of the β-ketoester family, it can exist in both a keto form (diethyl 2-oxosuccinate) and an enol form (this compound). semanticscholar.orgresearchgate.net Computational studies, typically employing Density Functional Theory (DFT), are crucial for predicting the relative stabilities of these tautomers. researchgate.net
For related β-ketoesters like ethyl acetoacetate, theoretical calculations have shown that the cis-enol form is stabilized by a strong intramolecular hydrogen bond. semanticscholar.org However, the presence of the alkoxy group in esters, compared to ketones in β-diketones, generally decreases the enol content. semanticscholar.org DFT calculations can quantify the energy difference (ΔE) between the keto and enol forms, which is influenced by both the intrinsic molecular structure and the surrounding environment (solvent effects). scispace.com
The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net In a related computational study on the adsorption of dimethyl fumarate (B1241708) on an Al12N12 nanocage, DFT at the B3LYP/6-31G* level was used to calculate these electronic parameters. researchgate.net For this compound, the enol form's HOMO would likely be centered on the electron-rich C=C double bond and the oxygen of the hydroxyl group, making it susceptible to attack by electrophiles. The LUMO would be distributed over the carbonyl groups, indicating sites for nucleophilic attack.
Conceptual DFT provides further reactivity indices. For instance, a study on the cycloaddition reactions of diethyl fumarate (the parent compound lacking the hydroxyl group) classified it as a strong electrophile with an electrophilicity index (ω) of 2.18 eV, capable of participating in polar reactions. mdpi.com While the hydroxyl group in this compound would modulate this, the underlying electrophilic character of the fumarate backbone at the β-carbon is a key feature.
Table 1: Calculated Properties of Related Keto-Enol Systems
| Compound | Method | Property | Value | Reference |
| Ethyl Acetoacetate | DFT | Relative Energy (Enol vs. Keto, Gas Phase) | Enol is less stable | semanticscholar.org |
| Ethyl Acetoacetate | DFT (B3LYP & MP2) | Solvent Effect (Polar Solvents) | Shifts equilibrium toward keto tautomer | scispace.com |
| Diethyl Fumarate | DFT (B3LYP/6-31G(d)) | Electrophilicity Index (ω) | 2.18 eV | mdpi.com |
| Diethyl Fumarate | DFT (B3LYP/6-31G(d)) | Nucleophilicity Index (N) | 1.58 eV | mdpi.com |
| Dimethyl Fumarate | DFT (B3LYP/6-31G*) | HOMO-LUMO Gap (on Al12N12) | 1.0120 eV | researchgate.net |
This table presents data for related compounds to illustrate the application of computational methods, as specific values for this compound are not available in the cited literature.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. This involves mapping the potential energy surface for a given reaction, identifying the transition state (TS) structures, and calculating the activation energies.
A prime example of a reaction type where such modeling is critical is the Michael addition, given the electrophilic nature of the fumarate double bond. acs.org Theoretical studies on the [3+2] cycloaddition reactions with diethyl fumarate have successfully modeled the reaction pathway, predicting a one-step mechanism. mdpi.com Using methods like MPWB1K/6-311G(d,p), researchers calculated activation enthalpies and identified the geometries of the transition states. mdpi.com For these reactions, the TS distances between the newly forming bonds were found to be greater than 2.0 Å. mdpi.com
For this compound, a key mechanistic question is the role of the enolic hydroxyl group. It could act as a directing group, a proton source, or participate in the reaction itself. Modeling the racemization of related hydroxy-acids, such as malic acid, has shown that the process can occur through the intermediate formation of fumaric acid, a reversible change that can be computationally investigated. archive.org Similarly, the thermal behavior of tartaric acid has been proposed to proceed via hydroxyfumaric acid. archive.org
Transition state analysis for reactions of this compound would involve locating the first-order saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. Vibrational frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. This analysis would reveal whether a reaction is concerted or stepwise and provide the activation energy, which determines the reaction rate.
Conformational Analysis and Stereochemical Insights
This compound has significant conformational flexibility due to the rotation around several single bonds, particularly the C-C bonds connecting the ethyl groups and the C-O bonds of the esters. Theoretical conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Studies on similar β-ketoesters have shown that the cis-enol tautomer, stabilized by an intramolecular hydrogen bond, is a critical structure. semanticscholar.org In this compound, this would involve a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of one of the ester groups, forming a stable six-membered pseudo-ring.
Computational methods can systematically explore the potential energy surface by rotating dihedral angles. For each resulting conformer, a geometry optimization is performed to find the local energy minimum. The relative energies of these conformers determine their population at thermal equilibrium. For example, a comprehensive theoretical study of a novel pyrazole (B372694) β-keto ester involved a conformational analysis to find the most stable conformer before calculating vibrational frequencies and other properties. researchgate.net
Furthermore, stereochemistry is a central aspect of this molecule. The parent compound, diethyl fumarate, is the trans-isomer. The introduction of the hydroxyl group does not change this fundamental geometry around the C=C bond. However, reactions involving this molecule can lead to the formation of new chiral centers. Computational modeling, particularly of transition states, can provide profound stereochemical insights. For instance, in the [3+2] cycloaddition study of diethyl fumarate, non-covalent interactions at the transition state were analyzed to account for the observed stereoselectivity. mdpi.com Similar analyses for this compound would help predict the stereochemical outcome of its reactions.
Sustainable Chemistry Principles in Diethyl 2 Hydroxyfumarate Research
Development of Eco-Friendly Synthetic Routes
The development of eco-friendly synthetic pathways for Diethyl 2-hydroxyfumarate is a primary focus of green chemistry research. This involves exploring novel routes that deviate from traditional methods, which may rely on harsh conditions or hazardous materials. A key aspect of this is the use of bio-based feedstocks. For instance, fumaric acid, a precursor to this compound, can be produced through fermentation processes using microorganisms. This bio-catalytic approach offers a renewable and less energy-intensive alternative to petrochemical-based syntheses.
Another promising avenue is the exploration of cascade reactions, where multiple synthetic steps are combined into a single, continuous process. This approach can significantly reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. researchgate.net Research into the direct conversion of biomass-derived platform chemicals into functionalized fumarates is an active area of investigation that could lead to more sustainable routes for this compound. researchgate.net
Use of Green Solvents and Reagents
The choice of solvents and reagents plays a pivotal role in the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and pose health risks. Green chemistry promotes the use of safer alternatives. merckmillipore.comnih.govsigmaaldrich.comwhiterose.ac.uk
For the synthesis of this compound, the substitution of conventional solvents with greener options is a key consideration. The following table outlines some green solvent alternatives and their properties, which could be applicable in the synthesis and purification of this compound.
| Solvent Class | Green Solvent Examples | Properties and Advantages | Potential Application in this compound Synthesis |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, higher boiling point, lower peroxide formation tendency compared to THF. sigmaaldrich.com | As a reaction medium for the synthesis or purification steps. |
| Alcohols | Ethanol (B145695), Isopropyl alcohol | Lower toxicity and more biodegradable than methanol (B129727). merckmillipore.com | Can serve as both a solvent and a reagent in the esterification of 2-hydroxyfumaric acid. |
| Carbonates | Dimethyl carbonate, Diethyl carbonate | Low toxicity, biodegradable, and can be synthesized from CO2. nih.govnih.gov | As a green alternative to phosgene (B1210022) in certain carboxylation reactions. |
| Bio-derived Solvents | Cyrene®, γ-Valerolactone | Derived from biomass, high boiling point, and lower toxicity profile. nih.gov | As a polar aprotic solvent alternative to NMP and DMF. |
The use of greener reagents also extends to employing milder oxidizing and reducing agents that have less environmental impact. For example, the use of hydrogen peroxide with a suitable catalyst could be an alternative to traditional heavy-metal-based oxidants. mdpi.com
Waste Minimization and Atom Economy Considerations
A central tenet of green chemistry is the minimization of waste. This is quantitatively assessed using metrics such as the E-factor (Environmental factor) and atom economy. researchgate.net The E-factor is the ratio of the mass of waste to the mass of the desired product, while atom economy, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. skpharmteco.comyoutube.comrsc.org
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. For the synthesis of this compound, addition reactions are generally preferred over substitution or elimination reactions as they have a theoretical atom economy of 100%. For instance, a hypothetical direct addition of an oxygen equivalent across the double bond of diethyl fumarate (B1241708) would be a highly atom-economical route.
The following table illustrates a hypothetical comparison of atom economy for different synthetic approaches to a target molecule, highlighting the importance of reaction design in waste minimization.
| Reaction Type | Generic Example | Atom Economy | Implication for this compound Synthesis |
| Addition | A + B → C | 100% | A direct oxidation of diethyl fumarate could potentially have a high atom economy. |
| Substitution | A-B + C → A-C + B | < 100% | Routes involving leaving groups will inherently have lower atom economy. |
| Elimination | A-B → A + B | < 100% | Not a typical route for this synthesis, but generally wasteful if the eliminated molecule is not utilized. |
Continuous flow chemistry offers a practical approach to waste minimization by allowing for more precise control over reaction parameters, leading to higher yields and selectivity, and reducing the volume of solvent required. researchgate.net
Catalyst Design for Enhanced Sustainability
Catalysts are essential tools in green chemistry as they can enable more efficient and selective reactions under milder conditions. The design of sustainable catalysts for the synthesis of this compound focuses on several key attributes:
High Activity and Selectivity: To maximize the yield of the desired product and minimize byproducts.
Recyclability and Reusability: Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated and reused, reducing waste and cost.
Use of Abundant and Non-toxic Metals: Replacing precious or toxic metal catalysts (e.g., palladium, platinum) with catalysts based on more abundant and less toxic metals (e.g., iron, copper, manganese) is a key goal. mdpi.com
Biocatalysts: Enzymes offer high selectivity and operate under mild conditions (aqueous environment, ambient temperature and pressure). researchgate.net For instance, a lipase (B570770) could be used for the green esterification of 2-hydroxyfumaric acid, or a specific oxidoreductase could be employed for the selective hydroxylation of a precursor.
The development of catalysts immobilized on solid supports is a particularly active area of research. This approach combines the advantages of homogeneous catalysts (high activity) with those of heterogeneous catalysts (ease of separation). For the synthesis of this compound, a solid-supported acid catalyst could be used for the esterification step, allowing for easy removal and reuse.
Future Prospects and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. ambeed.comsigmaaldrich.com The application of these principles to the synthesis and modification of diethyl 2-hydroxyfumarate and its derivatives is a promising area of future research. While specific studies on the flow synthesis of this compound are not yet prevalent in publicly available literature, the broader field of organic synthesis is increasingly adopting this technology. chem960.com For instance, continuous-flow systems have been successfully employed for various transformations that could be relevant to the chemistry of this compound, such as cross-coupling reactions in meso-reactors. beilstein-journals.org
Automated synthesis platforms, which combine robotics with flow chemistry, are enabling the rapid optimization of reaction conditions and the generation of libraries of compounds for screening. iastate.edursc.org Such systems could be programmed to explore the reactivity of this compound with a wide range of reactants under various conditions, accelerating the discovery of new derivatives with desirable properties. nih.gov A computerized continuous-flow process could facilitate a multi-step synthesis, allowing for the efficient production of complex molecules derived from this compound without the need for isolating intermediates. nih.gov The development of a robust, automated synthesis workflow would be a significant step towards the industrial-scale production and application of its derivatives.
Advanced Catalyst Development for Specific Transformations
The development of novel catalysts is crucial for unlocking the full synthetic potential of this compound. Research into advanced catalytic systems can lead to more efficient, selective, and sustainable methods for its synthesis and functionalization. While specific catalysts for this compound are still an emerging area, research on related fumarates provides valuable insights. For example, a single-site molybdenum catalyst has been developed for the synthesis of dibutyl fumarate (B1241708) from dibutyl tartrate, demonstrating the potential for highly selective catalytic transformations in this chemical family. researchgate.net
Future research will likely focus on developing catalysts for specific transformations of this compound. This could include catalysts for:
Asymmetric Hydrogenation: To produce chiral derivatives, which are often valuable in pharmaceutical and biological applications.
Selective Oxidation or Reduction: To modify the hydroxyl group or the double bond with high precision.
Carbon-Carbon Bond Forming Reactions: To attach new functional groups and build more complex molecular architectures.
The synthesis of related hydroxyfumarate esters, such as dimethyl 2-hydroxyfumarate, has been documented, providing a basis for exploring various catalytic approaches. theses.fr The use of heterogeneous catalysts, such as V2O5/ZrO2, has shown promise in the synthesis of other complex heterocyclic compounds and could potentially be adapted for reactions involving this compound. researchgate.net
| Catalyst Type | Potential Transformation of this compound | Potential Benefits |
| Chiral Metal Complexes | Asymmetric hydrogenation of the C=C double bond | Access to enantiomerically pure building blocks |
| Supported Metal Catalysts | Selective hydrogenation or oxidation | Ease of separation, reusability, and cost-effectiveness |
| Biocatalysts (Enzymes) | Enantioselective acylation or hydrolysis | High selectivity under mild reaction conditions |
| Organocatalysts | Michael additions and other C-C bond formations | Avoidance of metal contamination in the final product |
Exploration of Novel Functional Materials Applications
The inherent functionalities of this compound make it an attractive monomer for the development of novel functional materials. bldpharm.com Its ability to participate in polymerization reactions, coupled with the reactive hydroxyl group, opens up possibilities for creating polymers with tailored properties. While direct applications are in the early stages of exploration, related research provides a roadmap for future developments. For instance, the radical photopolymerization of structurally similar vinylcyclopropanes suggests that this compound could be used to create polymers with controlled architectures and properties. researchgate.net
The design of functional monomers is a key strategy in modern polymer science to create materials with specific capabilities. rsc.org this compound can be considered a prime candidate for such an approach. Potential areas of application for polymers and materials derived from this compound include:
Biomedical Materials: The hydroxyl group can be used to attach bioactive molecules or to improve the biocompatibility of the polymer. The use of hydroxy acids in dermatological formulations suggests potential applications for derivatives of this compound. googleapis.com
Functional Coatings: The ester groups can be hydrolyzed to carboxylic acids, which can improve adhesion to various substrates.
Advanced Composites: The ability to form cross-linked polymers could lead to the development of robust and lightweight composite materials.
Nanomaterials: The functionalization of graphene with related compounds like dimethyl but-2-ynedioate points to the potential of using this compound to modify nanomaterials for applications in energy storage and electronics. seastar.center
The synthesis of optically active polymers from similar monomers through asymmetric inclusion polymerization further highlights the potential for creating highly specialized materials from this compound. scispace.com
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Diethyl 2-hydroxyfumarate, and how can researchers validate their purity and structural integrity?
- Methodological Answer : Synthesis typically involves esterification of 2-hydroxyfumaric acid with ethanol under acid catalysis. Researchers should optimize reaction conditions (e.g., temperature, molar ratios) and confirm product purity via HPLC (≥95% purity threshold) and structural validation using ¹H/¹³C NMR (e.g., characteristic peaks for ester groups at δ 4.2–4.4 ppm and hydroxyl protons at δ 5.1–5.3 ppm). FT-IR can further confirm functional groups (C=O stretch at ~1720 cm⁻¹, OH stretch at ~3400 cm⁻¹). Always cross-reference spectral data with literature or databases like PubChem .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer : For routine characterization, prioritize LC-MS (to confirm molecular ion [M+H]⁺ at m/z 204.1) and GC-MS (retention time ~8.2 min under standard conditions). For isomer differentiation, use polarimetry to verify optical activity (if applicable) or 2D NMR (COSY, HSQC) to resolve overlapping signals. Document all parameters (e.g., column type, mobile phase) to ensure reproducibility .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~210 nm) and quantify residual compound using HPLC-UV at weekly intervals. For thermal stability, perform TGA/DSC to identify decomposition thresholds (e.g., >150°C). Report degradation products using HRMS to infer reaction pathways .
Advanced Research Questions
Q. What experimental design strategies can mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to assess critical factors (e.g., catalyst concentration, reaction time). Use response surface methodology (RSM) to optimize yield and purity. For reproducibility, standardize starting material quality (e.g., ≥98% 2-hydroxyfumaric acid) and solvent drying protocols. Include internal standards (e.g., deuterated analogs) during analysis to control for instrumental variability .
Q. How can researchers resolve contradictory spectral data when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. First, confirm sample purity via HPLC-DAD and elemental analysis . For tautomeric ambiguity, use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. If solvent peaks interfere, employ deuterium exchange or lyophilization . Cross-validate with X-ray crystallography for definitive structural assignment .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) and predict nucleophilic/electrophilic sites. Validate predictions with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., ¹⁸O tracing for ester hydrolysis pathways). Compare results with analogous compounds (e.g., diethyl malate) to identify structure-reactivity trends .
Q. How can researchers investigate the biological interactions of this compound without conflating effects from impurities?
- Methodological Answer : Prior to bioassays, rigorously purify the compound via preparative HPLC and confirm absence of endotoxins (e.g., LAL test). Use LC-MS/MS to detect trace impurities (e.g., residual ethanol, unreacted acid). Include negative controls (solvent-only) and positive controls (known bioactive esters) in cell-based assays. For in vivo studies, perform toxicokinetic profiling to distinguish parent compound effects from metabolites .
Q. What strategies address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer : Standardize catalyst activation (e.g., calcination temperature for metal oxides) and monitor reaction progress via in situ FT-IR or Raman spectroscopy . For heterogeneous systems, characterize catalyst surfaces pre-/post-reaction using XPS or SEM-EDS . Report turnover numbers (TON) and frequencies (TOF) with error margins (±10%) to account for operational variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
